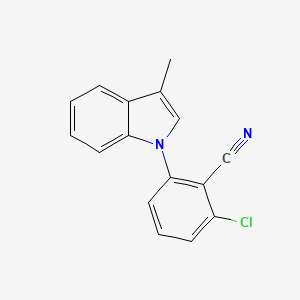

2-chloro-6-(3-methyl-1H-indol-1-yl)benzonitrile

Description

Propriétés

IUPAC Name |

2-chloro-6-(3-methylindol-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2/c1-11-10-19(15-7-3-2-5-12(11)15)16-8-4-6-14(17)13(16)9-18/h2-8,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPIOEGHWBDCLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=CC=CC=C12)C3=C(C(=CC=C3)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 2-chloro-6-(3-methyl-1H-indol-1-yl)benzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 2-chlorobenzonitrile and 3-methylindole as the primary starting materials.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any unwanted side reactions. A suitable base, such as potassium carbonate, is used to deprotonate the indole nitrogen, making it more nucleophilic.

Coupling Reaction: The deprotonated 3-methylindole is then reacted with 2-chlorobenzonitrile in the presence of a palladium catalyst, such as palladium acetate, and a ligand, such as triphenylphosphine.

Analyse Des Réactions Chimiques

2-chloro-6-(3-methyl-1H-indol-1-yl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The indole moiety can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.

Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In studies, derivatives of indole compounds, including those similar to 2-chloro-6-(3-methyl-1H-indol-1-yl)benzonitrile, have shown promising results in inhibiting cancer cell proliferation. For instance, research indicates that indole derivatives can inhibit Src family tyrosine kinases, which are often overexpressed in cancers such as colorectal and breast cancer .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects typically involves the modulation of signaling pathways associated with cell growth and survival. By targeting specific kinases, these compounds can induce apoptosis in malignant cells while sparing normal cells, thereby reducing side effects associated with traditional chemotherapeutics .

Data Table: Cytotoxicity of Indole Derivatives

| Compound Name | Cell Line Tested (IC50 µM) | Activity Level |

|---|---|---|

| 2-Chloro-6-(3-methyl-1H-indol-1-yl)benzonitrile | HT29 (Colon Cancer) | Moderate (21.91) |

| 3-(4`-dimethylaminobenzylidene)-1,3-dihydro-indolin-2-thione | MCF7 (Breast Cancer) | Moderate (21.20) |

Material Science Applications

Organic Electronics

The compound's structural properties make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the indole moiety enhances charge transport properties, which is critical for the efficiency of these devices .

Polymer Chemistry

In polymer chemistry, derivatives of this compound can be utilized as monomers or additives to improve the thermal and mechanical properties of polymers. The incorporation of indole-based structures into polymer matrices can enhance their conductivity and stability under various environmental conditions .

Data Table: Properties Relevant to Material Science

| Property | Value | Application Area |

|---|---|---|

| Thermal Stability | High | Polymer Composites |

| Charge Mobility | Enhanced | Organic Electronics |

| Mechanical Strength | Improved | Structural Polymers |

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a series of indole derivatives, including 2-chloro-6-(3-methyl-1H-indol-1-yl)benzonitrile, demonstrated significant cytotoxicity against HT29 and MCF7 cell lines. The study highlighted the structure-activity relationship (SAR), indicating that modifications to the indole ring could enhance potency against specific cancer types .

Case Study 2: Application in OLEDs

Research focused on the use of indole derivatives in OLED technology revealed that compounds with similar structures exhibited improved luminescence and charge transport efficiency. The findings suggest that optimizing the indole substitution pattern could lead to better performance in OLED devices .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Core Benzonitrile Derivatives

The target compound shares the 2-chloro-6-substituted benzonitrile backbone with several analogs (Table 1). Key variations lie in the substituent at the 6-position:

Key Observations :

- The indole substituent in the target compound introduces a planar aromatic system distinct from the bulkier naphthyl group in NPS-2143 or the electron-withdrawing trifluoromethyl group in ’s compound.

- Substituents like phenylthio () or amino-alcohol () alter electronic properties and steric bulk, impacting receptor binding .

Physicochemical Properties and Stability

- Boiling Points and Solubility : While data for the target compound are unavailable, analogs like 2-chloro-6-(trifluoromethyl)benzonitrile have predicted boiling points of ~237°C . The polar nitrile group and hydrophobic substituents (e.g., indole, naphthyl) suggest moderate solubility in organic solvents.

- Storage : Most benzonitrile derivatives (e.g., ’s compounds) are stored at +4°C to prevent degradation .

Activité Biologique

2-Chloro-6-(3-methyl-1H-indol-1-yl)benzonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-chloro-6-(3-methyl-1H-indol-1-yl)benzonitrile against various pathogens. In vitro evaluations have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values :

- Staphylococcus aureus (MRSA) : MIC = 0.98 µg/mL

- Mycobacterium smegmatis : MIC = 7.80 µg/mL

- Candida albicans : MIC = 7.80 µg/mL

These results indicate that the compound exhibits significant antibacterial and antifungal activity, particularly against resistant strains .

Anticancer Activity

The antiproliferative effects of the compound have been evaluated against several cancer cell lines. Notably, it has shown promising results in inhibiting the growth of rapidly dividing cancer cells.

Cell Lines Tested :

- A549 (lung cancer) : Significant growth suppression observed.

- MCF7 (breast cancer) : Moderate to high inhibition rates noted.

Mechanism of Action :

The compound's anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell cycle progression, although further mechanistic studies are needed to fully elucidate these pathways .

Study 1: Antibacterial Evaluation

A comprehensive study assessed the antibacterial properties of various indole derivatives, including 2-chloro-6-(3-methyl-1H-indol-1-yl)benzonitrile. The results indicated that this compound had a lower MIC compared to many other synthesized analogues, suggesting a strong potential for development into an antibiotic agent .

Study 2: Anticancer Properties

In another investigation focusing on indole-based compounds, 2-chloro-6-(3-methyl-1H-indol-1-yl)benzonitrile was tested against multiple cancer cell lines. The findings revealed that it could significantly reduce cell viability in A549 cells, supporting its candidacy for further development as an anticancer drug .

Comparative Analysis of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/MBC (µg/mL) | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.98 | Effective against MRSA |

| Mycobacterium smegmatis | 7.80 | Active against mycobacterial strains | |

| Escherichia coli | >100 | Inactive against this Gram-negative bacterium | |

| Antifungal | Candida albicans | 7.80 | Moderate antifungal activity |

| Anticancer | A549 | IC50 ~10 | Significant growth inhibition |

| MCF7 | IC50 ~15 | Moderate inhibition |

Q & A

Q. What are the recommended methods for synthesizing and purifying 2-chloro-6-(3-methyl-1H-indol-1-yl)benzonitrile to ensure high purity for biological assays?

Methodological Answer: The synthesis typically involves coupling 2-chloro-6-fluorobenzonitrile with 3-methylindole under nucleophilic aromatic substitution conditions. Purification is critical to remove unreacted intermediates; recrystallization using mixed solvents (e.g., ethyl acetate/hexane) is recommended. Solvent selection should prioritize solubility differences between the product and impurities. For robust purity validation, combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray crystallography : Co-crystallize the compound with a suitable solvent (e.g., DMSO) to determine bond lengths, angles, and molecular conformation. SHELX programs are widely used for structure refinement .

- Spectroscopy : Use FT-IR to identify nitrile (C≡N) stretching vibrations (~2220 cm⁻¹) and indole N–H stretches (~3400 cm⁻¹). UV-Vis analysis in acetonitrile can reveal π→π* transitions of the aromatic system .

Q. What solvent systems are optimal for preparing stock solutions of 2-chloro-6-(3-methyl-1H-indol-1-yl)benzonitrile for in vitro studies?

Methodological Answer: The compound is hydrophobic; dissolve in DMSO at 10 mM (validated by NMR or LC-MS to exclude decomposition). For aqueous assays, dilute stock solutions into buffered media with ≤1% DMSO to prevent cellular toxicity. Pre-screen solvents for compatibility with biological systems (e.g., cytotoxicity assays) .

Q. How do researchers assess the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies:

- Store aliquots at -20°C, 4°C, and room temperature.

- Analyze degradation via HPLC at intervals (0, 7, 30 days).

- Monitor pH-sensitive functional groups (e.g., nitrile) using FT-IR. Stability is confirmed if >95% purity is retained after 30 days at -20°C .

Advanced Research Questions

Q. What experimental strategies are employed to investigate the allosteric modulation of calcium-sensing receptors (CaSR) by this compound?

Methodological Answer:

- Operational models : Use HEK293 cells expressing human CaSR. Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) in response to the compound and orthosteric agonists (e.g., Ca²⁺). Fit data to the operational model of allosterism to estimate cooperativity (α) and binding affinity (KB) .

- Competitive binding assays : Radiolabeled CaSR antagonists (e.g., [³H]NPS-2143) validate displacement curves. Schild analysis quantifies antagonism potency (pA2 values) .

Q. How do researchers resolve discrepancies in binding affinity data across different in vitro assays?

Methodological Answer:

- Assay standardization : Control variables like buffer ionic strength (e.g., 150 mM NaCl), pH (7.4), and temperature (37°C).

- Cross-validation : Compare radioligand binding (membrane preparations) with functional assays (Ca²⁺ mobilization). Use statistical tools (e.g., two-way ANOVA) to identify systematic errors. Reconcile outliers via surface plasmon resonance (SPR) to measure direct binding kinetics .

Q. What in vivo models are appropriate for evaluating the therapeutic potential of this compound in osteoporosis?

Methodological Answer:

- Ovariectomized (OVX) rats : Administer the compound orally (1–10 mg/kg/day) for 8 weeks. Monitor bone mineral density (DEXA scans) and serum markers (CTX-1 for resorption, P1NP for formation).

- Micro-CT analysis : Quantify trabecular bone volume (BV/TV) in femurs. Compare with controls and bisphosphonate-treated cohorts .

Q. How can computational modeling predict the compound’s interaction with off-target receptors?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to screen against GPCR databases (e.g., PDB entries for adrenergic or dopamine receptors). Focus on hydrophobic pockets accommodating the indole and benzonitrile moieties.

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Calculate binding free energies (MM-PBSA) to rank off-target risks .

Q. What strategies mitigate aggregation-induced artifacts in high-throughput screening (HTS) assays?

Methodological Answer:

Q. How do researchers validate the compound’s role in modulating intracellular signaling pathways beyond CaSR?

Methodological Answer:

- Phosphoproteomics : Treat cells (e.g., SaOS-2 osteoblasts) with the compound (1 µM, 24 hrs). Perform LC-MS/MS to identify differentially phosphorylated proteins (e.g., ERK1/2, AKT).

- Pathway enrichment analysis : Use STRING or KEGG to map signaling networks. Confirm hits via siRNA knockdown or pharmacological inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.